2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the pyrimido[2,1-b][1,3]thiazine family. This compound is characterized by its unique structure, which includes a pyrimido-thiazine core, multiple methoxy groups, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimido-thiazine core can be reduced to form alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimido-thiazine core can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxy and methylbutoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrimido-thiazine derivatives with different substituents. For example:
- 2-METHOXYETHYL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- 2-METHOXYETHYL 6-(4-ETHOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific combination of methoxy and methylbutoxy groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C24H32N2O6S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H32N2O6S/c1-15(2)8-10-31-18-7-6-17(14-19(18)30-5)22-21(23(28)32-12-11-29-4)16(3)25-24-26(22)20(27)9-13-33-24/h6-7,14-15,22H,8-13H2,1-5H3 |
InChI Key |
ZKWRDNKCJWYJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OCCOC |
Origin of Product |
United States |
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